Guanosine-5'-diphosphate (GDP) is a naturally occurring nucleoside diphosphate, a fundamental building block of RNA. It plays a crucial role in various cellular processes, serving as a substrate for enzymatic reactions, a signaling molecule, and a regulator of protein function. [] In scientific research, GDP is extensively utilized to investigate biological processes related to energy metabolism, signal transduction, and protein synthesis.
Guanosine 5'-diphosphate is classified as a nucleotide, specifically a purine nucleotide. It consists of a guanine base, a ribose sugar, and two phosphate groups. It is an essential component of nucleic acids and participates in various biochemical pathways, including those related to energy metabolism and signal transduction. Guanosine 5'-diphosphate can be derived from the hydrolysis of guanosine 5'-triphosphate or synthesized through various enzymatic pathways in organisms such as bacteria and plants.
The synthesis of guanosine 5'-diphosphate can be achieved through several methods:
Guanosine 5'-diphosphate participates in various biochemical reactions:
Guanosine 5'-diphosphate acts primarily as a signaling molecule within cells:
Guanosine 5'-diphosphate exhibits several notable physical and chemical properties:
Guanosine 5'-diphosphate has numerous scientific applications:
Guanosine 5'-diphosphate (GDP) is a purine ribonucleoside diphosphate characterized by the molecular formula C₁₀H₁₅N₅O₁₁P₂ and an average molecular weight of 443.2005 Da (monoisotopic: 443.024329371 Da) [1] [6]. Its structure consists of a guanine base linked via a β-N9-glycosidic bond to a ribose sugar, which is esterified with a diphosphate group at the 5' carbon position. The diphosphate moiety (-PO₄-PO₄) exhibits significant flexibility and negative charge, with pKa values of approximately 2.0 (α-phosphate), 6.5 (β-phosphate), and 9.8 (guanine N1) [6] [7]. This results in a net charge of -3 at physiological pH (7.4), enabling ionic interactions with magnesium (Mg²⁺) and other cations. The P-O-P bond angle (approximately 120°) and rotational freedom around phosphoanhydride bonds contribute to GDP’s conformational adaptability when bound to proteins [9].
Table 1: Key Molecular Parameters of Guanosine 5'-Diphosphate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₅N₅O₁₁P₂ | DrugBank [1] |
Average Molecular Weight | 443.2005 Da | DrugBank [1] |
Net Charge (pH 7.4) | -3 | Calculated pKa [6] |
P-O-P Bond Angle | ~120° | NMR Analysis [9] |
Rotatable Bonds | 6 | PubChem [6] |
The ribose ring in GDP adopts a dynamic equilibrium between C2'-endo (67%) and C3'-endo (33%) puckering states in solution, as determined by nuclear Overhauser effect (NOE) spectroscopy [9]. The glycosidic bond (χ) linking the ribose C1' to guanine N9 exhibits a stable anti conformation with a dihedral angle of -124° ± 2°. This orientation positions the guanine base away from the ribose ring, minimizing steric clashes and facilitating base-specific recognition by GTP-binding proteins like Ras. Hydrogen bonding between the ribose 2'-OH and adjacent phosphate oxygen further stabilizes the structure. Mutational studies on Ras proteins confirm that deviations beyond ±5° in χ impair GDP binding affinity by 10-fold, underscoring the stereochemical precision required for biological function [9].
GDP is highly soluble in water (4.44 mg/mL or ~10 mM at 25°C) due to its polar phosphate groups and hydrophilic ribose [6]. Charge mapping reveals concentrated negative charge at the β-phosphate (formal charge: -1.5), while the α-phosphate and guanine N1 carry partial negative charges [7]. Divalent cations like Mg²⁺ neutralize these charges, forming GDP-Mg²⁺ complexes critical for enzyme binding. Sodium salts (e.g., GDP·Na₂) enhance solubility (up to 50 mM in buffered solutions) and are commonly used in biochemical assays [8] [10]. Ionic strength governs GDP-protein interactions: At low NaCl (<50 mM), GDP binds Ras with Kd ≈ 100 nM, but affinity drops 5-fold at 150 mM NaCl due to electrostatic screening [9].
Table 2: Spectroscopic Signatures of Guanosine 5'-Diphosphate
Technique | Key Signals | Conditions |
---|---|---|
¹H-NMR | δ 8.2 (H8), δ 6.0 (H1'), δ 4.3–4.5 (H2'/H3') | D₂O, pH 7.0 [9] |
ESI-MS (-ve) | m/z 442.0 [M-H]⁻, 346, 150, 79 | Methanol/H₂O [6] |
UV-Vis | λₘₐₓ 253 nm (pH 7), 257 nm (pH 11) | Phosphate buffer [6] |
Table 3: Functional and Structural Comparison of GDP with Related Nucleotides
Nucleotide | Structure | Key Bonds | Biological Role | Binding Partners |
---|---|---|---|---|
GDP | 5'-diphosphate | α/β-phosphoanhydride | GTPase inactivation, energy transfer | Ras, G-proteins, tubulin |
GTP | 5'-triphosphate | α/β-, β/γ-phosphoanhydride | GTPase activation, protein synthesis | Elongation factors, dynamin |
c-di-GMP | 3'–5' cyclic diguanylate | 3'–5' phosphodiester (intramolecular) | Bacterial biofilm regulation | PilZ domains, riboswitches |
ppGpp | 5'-/3'-diphosphates (linear) | 5' pyrophosphate, 3' pyrophosphate | Bacterial stringent response | RNA polymerase, RelA |
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